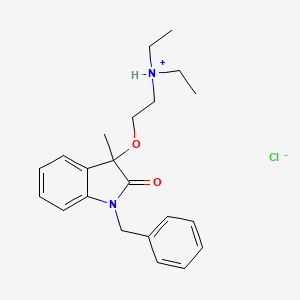

1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride is a synthetic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and clinical applications.

Preparation Methods

The synthesis of 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indolinone core.

Attachment of the Diethylaminoethoxy Group: This step involves the reaction of the indolinone derivative with a diethylaminoethanol under basic conditions to form the desired ether linkage.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylaminoethoxy groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as Alzheimer’s disease and certain types of cancer.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition.

Comparison with Similar Compounds

1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride can be compared with other indolinone derivatives, such as:

1-Benzyl-3-(2-(dimethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.

1-Benzyl-3-(2-(diethylamino)ethoxy)-3-ethyl-2-indolinone hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-oxindole hydrochloride: Similar structure but with an oxindole core instead of an indolinone core.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties.

Biological Activity

1-Benzyl-3-(2-(diethylamino)ethoxy)-3-methyl-2-indolinone hydrochloride, a compound with potential pharmacological applications, has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H29ClN2O, indicating the presence of a benzyl group, an indolinone structure, and a diethylamino moiety. The compound's structure can be visualized through its SMILES representation: CCN(CC)CCOC1(C2=CC=CC=C2)C(=O)C2=C1C(=C(C=C2)C(=O)N(C)C)C.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC50 values indicating significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that it effectively inhibits bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has shown anti-inflammatory effects in various models. Studies indicate that it reduces pro-inflammatory cytokine production and inhibits the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses.

Research Findings and Case Studies

A selection of research findings related to the biological activity of this compound is summarized below:

Properties

CAS No. |

34944-00-8 |

|---|---|

Molecular Formula |

C22H29ClN2O2 |

Molecular Weight |

388.9 g/mol |

IUPAC Name |

2-(1-benzyl-3-methyl-2-oxoindol-3-yl)oxyethyl-diethylazanium;chloride |

InChI |

InChI=1S/C22H28N2O2.ClH/c1-4-23(5-2)15-16-26-22(3)19-13-9-10-14-20(19)24(21(22)25)17-18-11-7-6-8-12-18;/h6-14H,4-5,15-17H2,1-3H3;1H |

InChI Key |

MYQUKYMKNUUWSS-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.